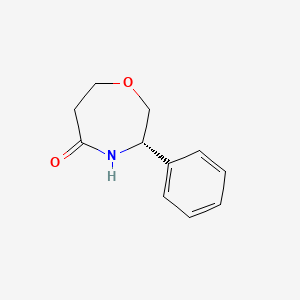
(4-Chloro-8-methylquinolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-8-methylquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a chlorine atom at the 4-position and a methyl group at the 8-position The boronic acid functional group is attached to the 6-position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-8-methylquinolin-6-yl)boronic acid typically involves the borylation of a suitable quinoline precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 4-chloro-8-methylquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-8-methylquinolin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Substitution: The chlorine atom on the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(4-Chloro-8-methylquinolin-6-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-Chloro-8-methylquinolin-6-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which can undergo transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group can also participate in hydrogen bonding and other interactions that facilitate its reactivity in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloroquinolin-6-yl)boronic acid: Lacks the methyl group at the 8-position.
(8-Methylquinolin-6-yl)boronic acid: Lacks the chlorine atom at the 4-position.
Uniqueness
(4-Chloro-8-methylquinolin-6-yl)boronic acid is unique due to the presence of both the chlorine and methyl substituents on the quinoline ring, which can influence its reactivity and the types of reactions it can undergo.
Propiedades
Fórmula molecular |
C10H9BClNO2 |
|---|---|
Peso molecular |
221.45 g/mol |
Nombre IUPAC |
(4-chloro-8-methylquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c1-6-4-7(11(14)15)5-8-9(12)2-3-13-10(6)8/h2-5,14-15H,1H3 |
Clave InChI |
PKRICFALEKHZPK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=CN=C2C(=C1)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


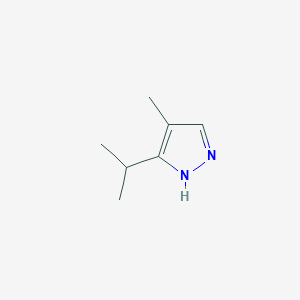

![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
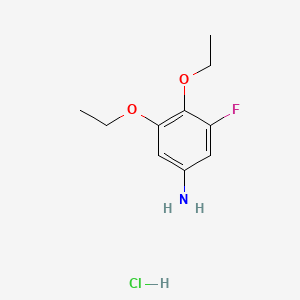
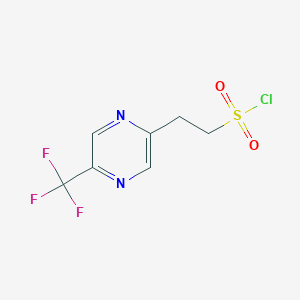
![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)


![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)
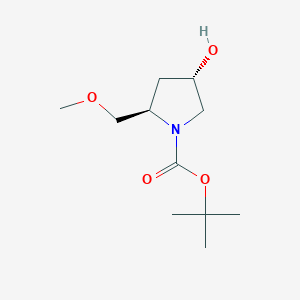
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
